molecular formula C16H20N2O2S B11431225 N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B11431225
M. Wt: 304.4 g/mol
InChI Key: YXHMXRBPTQHDQJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves the reaction of 2-aminobenzothiazole with cyclohexylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent, room temperature to reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. In receptor studies, it can act as a ligand, modulating receptor function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1,3-benzothiazol-2-amine
  • N-cyclohexyl-3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanamide
  • N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Uniqueness

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole ring fused to a cyclohexyl group and a propanamide moiety allows for diverse chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-cyclohexyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C16H20N2O2S/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)

InChI Key

YXHMXRBPTQHDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3SC2=O

solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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